5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one
Description
5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one (CAS: 75371-25-4) is a bicyclic thioglycoluril derivative with the molecular formula C₄H₆N₄OS and a molecular weight of 158.18 g/mol . Its structure features a central imidazo[4,5-d]imidazole core modified with a thione (S=O) group at position 3. This compound has garnered attention for its fungicidal properties, particularly against phytopathogens like Rhizoctonia solani and Fusarium oxysporum .
The compound is synthesized via alkylation of thioglycoluril precursors with brominated alkyl chains (e.g., 1-bromopropane, 3-bromoprop-1-ene) in the presence of potassium carbonate . Key spectral data include IR absorption bands at 1677–1687 cm⁻¹ (C=O) and 1531–1535 cm⁻¹ (C=N), consistent with its thiourea-like structure .
Properties
IUPAC Name |
5-sulfanylidene-1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c9-3-5-1-2(6-3)8-4(10)7-1/h1-2H,(H2,5,6,9)(H2,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPCSRQTWWHGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC(=O)N1)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378142 | |
| Record name | 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75371-25-4 | |
| Record name | 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed cleavage of the triazine ring, followed by recyclization into the imidazo[4,5-d]imidazole system. Key steps include:
- Protonation of the triazinone nitrogen, enhancing electrophilicity at C7.
- Nucleophilic attack by the formate ion, leading to C–N bond formation and triazine ring opening.
- Ring contraction through elimination of a water molecule, forming the bicyclic imidazolidine-imidazole core.
The optimized conditions involve refluxing 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-one (2 mmol) in a 3:1 acetone-formic acid mixture at 55°C for 2 hours, followed by 72-hour crystallization at room temperature.
Substrate Scope and Yields
Variations in the triazinone substituents significantly influence reaction outcomes:
| Triazinone Substituent (R1, R2) | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| Methyl, Phenyl | 51 | 258–260 (dec.) |
| Dimethyl | 70 | 231–233 (dec.) |
| Diethyl | 68 | 228–229 (dec.) |
Characterization data from confirm structural integrity:
- 1H NMR (DMSO-d6): δ 2.71–2.81 (N–CH3), 5.34–5.58 (bridgehead CH), 8.06–8.13 (formyl H)
- 13C NMR : δ 28.08–29.6 (N–CH3), 68.1–76.3 (bridgehead C), 157.3–167.5 (C=O), 183.4–184.4 (C=S)
- IR : 1703 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N), 1253 cm⁻¹ (C–S)
Acid-Induced Dimroth Rearrangement Strategies
An alternative pathway reported in PMC employs hydrochloric acid-mediated Dimroth rearrangement of N-aminothioglycoluril intermediates. This method enables direct access to 5-thioxo derivatives through N/S interchange in the imidazolidine ring.
One-Pot Synthesis Protocol
The reaction sequence combines three transformations:
- Hydrazone formation between triazinones and aldehydes
- Triazine ring contraction to imidazolidine
- N/S interchange via acid-catalyzed Dimroth rearrangement
Standard conditions involve refluxing 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazinone (1 eq) with aromatic aldehydes (1.2 eq) in methanol containing HCl (0.33 mmol) for 1.5 hours. Subsequent dilution with HCl (1:1 v/v) and stirring for 2 hours completes the rearrangement.
Key Advantages
- Higher yields (36–63%) compared to stepwise methods (23–45%)
- Broad substrate tolerance : Compatible with electron-deficient (NO2, CF3) and electron-rich (OMe, NMe2) aryl aldehydes
- Stereochemical control : Maintains cis/trans ratios observed in precursor thioglycolurils
Comparative Analysis of Methodologies
Reaction Efficiency
| Parameter | Formylation-Contraction | Dimroth Rearrangement |
|---|---|---|
| Typical Yield Range (%) | 51–70 | 36–63 |
| Reaction Time (h) | 2 + 72 (crystallization) | 3.5 |
| Byproduct Formation | <5% | 10–15% |
Functional Group Compatibility
- Formylation method : Tolerates alkyl/aryl groups at N4/N6 positions
- Dimroth approach : Requires free NH groups for rearrangement; sensitive to steric hindrance at C3a/C6a
Spectroscopic Characterization Guidelines
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
- Strong absorption at 1700–1710 cm⁻¹ (C=O stretch)
- Medium-intensity band at 1520–1540 cm⁻¹ (C=N vibration)
- Characteristic C–S stretch at 1250–1260 cm⁻¹
Chemical Reactions Analysis
Types of Reactions
5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alkyl halides; reactions may require catalysts or bases to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods
The synthesis of 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one typically involves cyclization reactions of thiourea derivatives with suitable carbonyl compounds under specific conditions. Notable synthetic routes include:
- Cyclization with Thioureas : A common method involves reacting thiourea derivatives with di-carbonyl compounds in the presence of bases like sodium hydroxide under reflux conditions.
- One-Pot Reactions : Recent advancements have led to novel one-pot synthesis methods that enhance yield and purity, utilizing readily available starting materials .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Properties
Research has indicated that derivatives of this compound possess significant antimicrobial activity. For instance, S-alkyl substituted derivatives were effective against various phytopathogens such as Venturia inaequalis and Rhizoctonia solani, demonstrating up to 100% inhibition of mycelium growth . Additionally, some derivatives showed high activity against pathogenic yeasts like Candida albicans.
Anticancer Potential
The compound has been explored for its anticancer properties. In studies involving approximately 60 cancer cell lines from various neoplastic diseases, certain derivatives demonstrated selective cytotoxicity against leukemia and breast cancer cell lines while exhibiting low toxicity towards normal cells . This suggests potential for development as an anticancer agent.
Fungicidal Activity
The fungicidal properties of this compound have been highlighted in agricultural applications. Compounds derived from this structure have shown effectiveness against several fungal pathogens, indicating their potential use in crop protection strategies .
Industrial Applications
In addition to biological applications, this compound is being investigated for its role in material science:
- Conductive Materials : Due to its unique structural features, it is being explored for the development of new materials with specific conductive or catalytic properties.
- Pharmaceuticals : The compound's diverse biological activities make it a promising lead for drug development targeting various diseases.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of S-alkyl derivatives of this compound demonstrated significant antimicrobial efficacy against a panel of phytopathogens. The results indicated that these derivatives could serve as effective agents in agricultural practices to combat fungal infections .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of synthesized derivatives on multiple cancer cell lines. The findings revealed that certain compounds exhibited selective inhibition of cancer cell growth while maintaining low toxicity to non-cancerous cells, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Fungicidal Activity
The biological activity of 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one derivatives is highly dependent on the alkyl/aryl substituents at the sulfur atom and the imidazole nitrogen atoms. Below is a comparative analysis:
Table 1: Key Derivatives and Their Fungicidal Activity
Key Findings :
- Chain Length : Increasing the alkyl chain length (methyl → ethyl → propyl → butyl) enhances fungicidal potency but may reduce human cell viability . For example, S-butyl derivatives (EC₅₀: 5–10 μg/mL) outperform S-methyl analogs (EC₅₀: 25–30 μg/mL) .
- Unsaturation : Allylthio derivatives (e.g., 5c) show moderate activity (EC₅₀: 12–18 μg/mL) but higher cytotoxicity compared to saturated chains .
- Aryl Substituents : Derivatives with 2-nitrophenyl or 2-methoxyphenyl groups (e.g., 5d, 5e) exhibit enhanced activity against Candida albicans due to improved membrane permeability .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Observations :
Toxicity and Selectivity
Compounds with S-ethyl and S-furyl substituents (e.g., 3a, 3g) demonstrate a favorable balance between fungicidal activity (EC₅₀: 10–15 μg/mL) and low cytotoxicity (>85% human cell viability) . In contrast, S-butyl derivatives, while potent, exhibit reduced safety margins (50–55% viability) .
Biological Activity
5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of imidazolidine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of thioglycolurils with various electrophiles under specific conditions. Recent studies have developed novel synthetic routes that enhance yield and purity, utilizing techniques such as one-pot acid-induced reactions and Dimroth-type N/S interchange processes .
Anticancer Properties
Research has highlighted the potential anticancer activity of this compound and its derivatives. A study evaluated a series of S-alkyl derivatives against a panel of approximately 60 cancer cell lines derived from various neoplastic diseases. The results indicated that while some compounds showed minimal cytotoxicity, others demonstrated significant inhibitory effects on specific cancer cell lines:
| Compound | Mean Growth (%) | Most Sensitive Cell Line | Positive Antiproliferative Effect |
|---|---|---|---|
| 4b | 94.44 | UO-31 (renal cancer) | No |
| 5d | 95.69 | T-47D (breast cancer) | No |
| 5e | 95.93 | A498 (renal cancer) | No |
| 5f | 71.22 | MDA-MB-435 (melanoma) | Yes |
Compound 5f exhibited a notable reduction in cell growth in several leukemia and melanoma cell lines, suggesting its potential as an anticancer agent .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have also been evaluated for antifungal activity. Certain synthesized derivatives displayed promising results against common fungal pathogens, indicating their potential use in treating fungal infections .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Antiproliferative Activity : A study reported that compounds derived from this class exhibited varying degrees of antiproliferative activity against different cancer cell lines. The most active compounds were further analyzed for their mechanisms of action, which may involve apoptosis induction and cell cycle arrest.
- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives could inhibit key signaling pathways involved in tumor growth and proliferation. This suggests that these compounds may serve as leads for developing new anticancer drugs.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for some derivatives, enhancing their potential for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one and its derivatives?
Methodology: Two primary approaches are documented. Approach 1 involves condensation of substituted ureas with thiourea derivatives under acidic conditions (e.g., HCl), yielding products like 1-ethyl and 1-isopropyl derivatives with ~50% efficiency . Approach 2 uses base-promoted cyclization of amidines with ketones or glyoxal derivatives, achieving higher yields (e.g., 55–65% for 1-tert-butyl derivatives) . Characterization includes IR (key peaks: ~1677–1687 cm⁻¹ for C=O, ~1530–1540 cm⁻¹ for C=S), HRMS, and NMR .
Q. How are spectroscopic techniques applied to confirm the structure of this compound?
Key Data:
- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ and C=S stretch at ~630–750 cm⁻¹ .
- NMR : Distinct ¹H signals for NH protons (δ 8–10 ppm) and ¹³C signals for carbonyl (δ 165–170 ppm) and thiocarbonyl (δ 180–190 ppm) groups .
- HRMS : Accurate mass matching within 0.4 ppm error (e.g., [M + Na]⁺ for 1-ethyl derivative: m/z 209.0464 vs. calc. 209.0468) .
Q. What crystallographic tools are recommended for resolving its 3D structure?
Methodology: The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection at high resolution (≤1.0 Å) ensures accurate refinement of the thiocarbonyl group’s geometry. Twinned data may require SHELXPRO for macromolecular interfaces .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-alkylated derivatives?
Critical Factors:
- Substituent Effects : Bulky groups (e.g., tert-butyl) reduce yields (50–61%) due to steric hindrance, while linear alkyl chains (e.g., ethyl) achieve ~58% .
- Solvent Choice : Methanol/water mixtures improve crystallinity vs. polar aprotic solvents .
- Reaction Time : Extended cycles (24–48 h) enhance cyclization but risk decomposition .
Q. What computational methods validate electronic properties of the thiocarbonyl group?
Approach: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model C=S bond polarization. Experimental IR and NMR data align with computed vibrational frequencies and chemical shifts, confirming electron-withdrawing effects .
Q. How to address discrepancies in melting points across synthesis protocols?
Analysis: Variations arise from polymorphism (e.g., 1-tert-butyl derivative melts at 278–280°C in water vs. 260–261°C in methanol) . Purity checks via HPLC (C18 column, acetonitrile/water gradient) and DSC thermograms resolve inconsistencies .
Q. What strategies improve enantiomeric purity in chiral derivatives?
Solutions:
Q. How does the thiocarbonyl group influence biological activity compared to carbonyl analogs?
Structure-Activity Relationship (SAR): The C=S group enhances electrophilicity, improving binding to cysteine-rich enzyme active sites (e.g., antifungal activity against Candida albicans with MIC ~8 µg/mL) . Replace with C=O reduces potency by 10-fold .
Data Contradiction & Validation
Q. Why do HRMS data sometimes deviate from theoretical values?
Troubleshooting:
Q. How to reconcile conflicting IR data for NH stretches?
Resolution: Hydrogen bonding in solid-state vs. solution spectra explains shifts. KBr pellet preparation (solid) shows broader NH stretches (~3200–3400 cm⁻¹) compared to ATR-FTIR (~3350 cm⁻¹) .
Tables
Table 1 : Synthetic Yields for Selected Derivatives
| Derivative | Approach 1 Yield (%) | Approach 2 Yield (%) |
|---|---|---|
| 1-Ethyl (1d) | 52 | 58 |
| 1-tert-Butyl (1f) | 61 | 50 |
| 1-Cyclohexyl (1c) | 65 | – |
| 1-Allyl (1k) | 40 | 62 |
| Source: |
Table 2 : Key Spectral Data for 1-Ethyl Derivative (1d)
| Technique | Key Peaks/Data |
|---|---|
| IR | 1680 cm⁻¹ (C=O), 1533 cm⁻¹ (C=S) |
| ¹H NMR | δ 1.2 (t, CH3), δ 3.4 (q, CH2) |
| HRMS | [M + Na]⁺ = 209.0464 (Δ = -0.4 ppm) |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
